molecular formula C14H12FNO2 B1614589 2-fluoro-N-(2-methoxyphenyl)benzamide CAS No. 669-41-0

2-fluoro-N-(2-methoxyphenyl)benzamide

Cat. No.: B1614589
CAS No.: 669-41-0
M. Wt: 245.25 g/mol
InChI Key: XSRURAMMAIBUSB-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxyphenyl)benzamide typically involves the reaction of 2-fluorobenzoic acid with 2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired benzamide .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2-fluorobenzoic acid and 2-methoxyaniline.

Scientific Research Applications

2-fluoro-N-(2-methoxyphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or thermal stability.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which 2-fluoro-N-(2-methoxyphenyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with the methoxy group in the para position.

    2-fluoro-N-(2-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-fluoro-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-fluoro-N-(2-methoxyphenyl)benzamide is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, while the fluorine atom can enhance the compound’s stability and lipophilicity.

Properties

IUPAC Name

2-fluoro-N-(2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRURAMMAIBUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308618
Record name 2-fluoro-N-(2-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669-41-0
Record name NSC205470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-N-(2-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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